(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
Overview
Description
(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one typically involves the reaction of benzylamine with but-2-enoyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazolidinone ring. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine
- Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as copper-based magnetic nanocatalysts, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
Scientific Research Applications
(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved include the formation of diastereomeric transition states, which lead to the preferential formation of one enantiomer over the other .
Comparison with Similar Compounds
- ®-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
- 3-(But-2-enoyl)oxazolidin-2-one
- 4-Benzyl-3-(but-2-enoyl)thiazolidin-2-one
Comparison: (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration, which makes it particularly useful in asymmetric synthesis. Compared to its ®-enantiomer, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the benzyl group also enhances its stability and reactivity compared to other oxazolidinone derivatives .
Properties
IUPAC Name |
(4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZAFVPPWUIPBH-QSLRECBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879994 | |
Record name | Locostatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90719-30-5 | |
Record name | Locostatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90719-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Locostatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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